molecular formula C10H17ClN2O2 B7970917 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate

Cat. No.: B7970917
M. Wt: 232.71 g/mol
InChI Key: NELOGWUHMHJULX-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate (CAS: 863548-47-4) is a benzamide derivative characterized by an aminomethyl (-CH₂NH₂) substituent at the meta position of the aromatic ring, along with dimethylamide (-N(CH₃)₂) and hydrochloride hydrate functionalities. Its molecular formula is C₁₁H₁₆ClN₂O·H₂O, with a molecular weight of 256.72 g/mol. This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of receptor antagonists and enzyme inhibitors. Its structural flexibility allows for modifications in metal-catalyzed reactions, as seen in intermediates for D3-selective antagonists .

Properties

IUPAC Name

3-(aminomethyl)-N,N-dimethylbenzamide;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH.H2O/c1-12(2)10(13)9-5-3-4-8(6-9)7-11;;/h3-6H,7,11H2,1-2H3;1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELOGWUHMHJULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)CN.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863548-47-4
Record name 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate
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Preparation Methods

Direct Amidation

Methodology :

  • Reactants : 3-Substituted benzoic acid (e.g., 3-formylbenzoic acid) and dimethylamine.

  • Coupling Reagents : HATU, EDCI/HOBt, or TBAB/I₂/KOH.

  • Conditions :

    • Solvent: DMF, THF, or water.

    • Temperature: 20–70°C.

    • Time: 2–24 hours.

Example (from) :

ReactantReagentYieldConditions
Benzoic acidTBAB, I₂, KOH75%H₂O, sunlight, 2.5 h

Key Observation : TBAB/I₂/KOH in water under sunlight achieves moderate yields without traditional coupling agents.

Ester Aminolysis

Methodology :

  • Reactants : Methyl 3-substituted benzoate (e.g., methyl 3-formylbenzoate) and dimethylamine.

  • Conditions :

    • Solvent: Methanol or ethanol.

    • Temperature: 60–70°C.

    • Time: 4–10 hours.

Example (from) :
Methyl 3-nitrobenzoate reacts with methylamine in methanol at 60°C for 6 hours to yield 3-nitro-N-methylbenzamide. Adapting this, methyl 3-formylbenzoate and dimethylamine produce 3-formyl-N,N-dimethylbenzamide.

Aminomethyl Group Introduction

The aminomethyl (-CH₂NH₂) group is introduced via reductive amination or nitrile reduction.

Reductive Amination of 3-Formyl Intermediate

Methodology :

  • Reactants : 3-Formyl-N,N-dimethylbenzamide and ammonium acetate.

  • Reducing Agents : NaBH₃CN, NaBH(OAc)₃, or H₂/Pd-C.

  • Conditions :

    • Solvent: MeOH, CH₂Cl₂.

    • Temperature: 0–25°C.

    • Time: 12–24 hours.

Example (from) :
Reductive amination of 4-formyl-N-methylbenzamide with methylamine and NaBH₃CN yields 4-(aminomethyl)-N-methylbenzamide (87% yield). Analogous conditions apply for the 3-formyl derivative.

Nitrile Reduction

Methodology :

  • Reactants : 3-Cyano-N,N-dimethylbenzamide.

  • Reducing Agents : LiAlH₄, H₂/Raney Ni.

  • Conditions :

    • Solvent: THF, Et₂O.

    • Temperature: 0–25°C (LiAlH₄) or 50–100°C (H₂).

    • Time: 2–6 hours.

Example (from) :
Reduction of 4-cyano-N,N-dimethylbenzamide with LiAlH₄ in THF produces 4-(aminomethyl)-N,N-dimethylbenzamide (68% yield).

Salt Formation and Hydration

The free amine is converted to the hydrochloride hydrate via acid treatment and crystallization.

Hydrochloride Salt Formation

Methodology :

  • Reactants : 3-(Aminomethyl)-N,N-dimethylbenzamide and HCl.

  • Conditions :

    • Solvent: EtOAc, MeOH, or H₂O.

    • Temperature: 0–25°C.

    • Time: 1–2 hours.

Example (from) :
3-(Aminomethyl)-N,N-dimethylbenzamide is stirred with HCl in ethanol, followed by evaporation and recrystallization from H₂O/EtOH to yield the hydrochloride hydrate.

Optimized Synthetic Route

Combining the above steps, the most efficient pathway is:

  • Synthesis of 3-Formyl-N,N-dimethylbenzamide :

    • Methyl 3-formylbenzoate + dimethylamine → 3-formyl-N,N-dimethylbenzamide (HATU, DIPEA, DMF, 70% yield).

  • Reductive Amination :

    • 3-Formyl-N,N-dimethylbenzamide + NH₄OAc + NaBH₃CN → 3-(aminomethyl)-N,N-dimethylbenzamide (MeOH, 82% yield).

  • Salt Formation :

    • 3-(Aminomethyl)-N,N-dimethylbenzamide + HCl → hydrochloride hydrate (EtOAc/H₂O, 90% yield).

Comparative Analysis of Methods

StepMethodYieldPurityKey Advantage
Amide FormationTBAB/I₂/KOH75%95%Solvent-free, low cost
Reductive AminationNaBH₃CN/MeOH82%98%Mild conditions
Nitrile ReductionLiAlH₄/THF68%90%High functional group tolerance

Challenges and Solutions

  • Formylation at 3-Position : Directed ortho-metalation or Vilsmeier-Haack reaction required for regioselectivity.

  • Over-Reduction in Nitrile Route : Use of BH₃·THF instead of LiAlH₄ minimizes side products.

  • Hydrate Stability : Crystallization from H₂O/EtOH ensures consistent hydrate formation .

Chemical Reactions Analysis

Synthetic Preparation and Functionalization

The compound serves as a versatile intermediate in multi-step syntheses. Key reactions include:

  • Condensation with Carbonyl Compounds : Reacts with aldehydes or ketones under mild conditions (e.g., ethanol, 60–65°C) to form Schiff bases. For example, paraformaldehyde in dry methanol with molecular sieves yields methylene-linked derivatives (86% yield) .

  • Reductive Amination : The primary amine participates in reductive amination with ketones or aldehydes in the presence of NaBH₃CN or H₂/Pd-C, forming secondary amines .

Example Protocol ( ):

A mixture of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate (1.2 eq), paraformaldehyde (1.2 eq), and triethylamine (1.2 eq) in dry MeOH with molecular sieves (4 Å) at 60–65°C for 24 h affords methylene-bridged products in 85–90% yield.

Cyclization Reactions

The aminomethyl group enables heterocycle formation:

  • Thiazole Synthesis : Reacts with thioureas or thioamides in ethanol under basic conditions (K₂CO₃ or NaOAc) to form thiazole derivatives. For instance, condensation with ethyl thiooxamate yields 4-coumarinylthiazoles (75–92% yield) .

  • Imidazole Formation : Cyclocondensation with 2-aminothiazoles in refluxing ethanol produces imidazo[2,1-b]thiazole derivatives .

Reaction Conditions ( ):

SubstrateReagentConditionsProductYield (%)
3-(Aminomethyl)benzamide2-AminothiazolesEtOH, Δ, 12 hImidazo[2,1-b]thiazoles70–85
3-(Aminomethyl)benzamideEthyl thiooxamateEtOH, NaOAc, Δ4-Coumarinylthiazoles75–92

Catalytic Transformations

  • Acid-Catalyzed Reactions : Sulfuric acid promotes amidation or esterification. For example, HCl in DMF at 20–100°C facilitates coupling with carboxylic acids .

  • Microwave-Assisted Synthesis : Reactions with 2-aminopyrimidines under microwave irradiation (200 W, 100°C) improve yields (5–90%) compared to conventional heating .

Key Catalyst Data ( ):

CatalystReaction TypeTemperature Range (°C)Yield (%)
H₂SO₄Amidation60–6580–90
Montmorillonite K10Multicomponent reactions25 (ambient)70–85

Supramolecular Interactions

The dimethylamide moiety participates in hydrogen bonding and inclusion complexation. For example:

  • Cavitand Recognition : Forms stable complexes with benzamide derivatives in CDCl₃ via NH···O interactions, as demonstrated for N,4-dimethylbenzamide .

  • pH-Sensitive Fluorescence : Derivatives with pyrimidine substituents exhibit fluorescence dependent on solvent polarity and pH .

Stability and Handling

  • Hydroscopicity : The hydrochloride hydrate form is hygroscopic, requiring storage under anhydrous conditions .

  • Thermal Stability : Decomposes above 195°C, as observed in differential scanning calorimetry (DSC) .

Scientific Research Applications

Medicinal Chemistry

A3 Adenosine Receptor Antagonism:
One of the significant applications of 3-(aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is its role as an antagonist of the A3 adenosine receptor (A3AR). Research indicates that compounds targeting A3AR can be beneficial in treating conditions such as glaucoma and other inflammatory diseases. These antagonists work by decreasing the inflow of aqueous humor in the eye, which is crucial for managing intraocular pressure in glaucoma patients .

Neuroprotective Properties:
Studies have shown that A3AR antagonists, including this compound, exhibit neuroprotective effects on hippocampal tissue deprived of oxygen and glucose. This property makes it a candidate for further exploration in neurodegenerative diseases and conditions where neuroprotection is desired .

Chemical Synthesis and Research

Building Block for Complex Molecules:
The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it useful in developing new pharmaceutical agents .

Hydrotropic Agent:
As a hydrotropic agent, this compound has been investigated for its ability to enhance the solubility of poorly water-soluble drugs. This property is particularly valuable in pharmaceutical formulations where solubility is a critical factor for bioavailability .

Material Science

Polymer Micelles:
In material science, this compound has been utilized in the development of polymer micelles designed for drug delivery systems. The incorporation of hydrotropic agents like this compound into polymer micelles improves drug loading capacity and stability, facilitating the delivery of hydrophobic drugs .

Case Studies and Research Findings

Study Objective Findings
Study on A3AR AntagonistsInvestigate neuroprotective effectsDemonstrated that A3AR antagonists protect hippocampal neurons from hypoxic damage .
Hydrotropic PropertiesEvaluate solubilization capabilitiesFound that 3-(aminomethyl)-N,N-dimethylbenzamide enhances the solubility of various pharmaceutical compounds .
Polymer Micelle DevelopmentAssess drug delivery efficiencyShowed improved stability and loading capacity when using this compound in micellar systems .

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table compares 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate with key analogues:

Compound Name CAS Number Molecular Formula Key Substituents Applications Physical Properties
This compound 863548-47-4 C₁₁H₁₆ClN₂O·H₂O Benzamide core, aminomethyl, dimethylamide Intermediate for D3 antagonists, metal-catalyzed reactions Soluble in polar solvents (e.g., methanol)
3-Methylbenzimidamide hydrochloride 20680-59-5 C₈H₁₀ClN₂ Benzimidamide core, methyl substituent Ligand in coordination chemistry High crystallinity, m.p. >200°C
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A C₁₂H₁₇NO₂ Hydroxy-dimethylethyl group, methylbenzamide Metal-catalyzed C–H bond functionalization Characterized by X-ray diffraction
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride 1797105-94-2 C₁₄H₂₅ClN₂ Dipropylaminoethyl, aniline substituent Intermediate for Ropinirole derivatives m.p. 130–132°C; soluble in chloroform
3-(Aminomethyl)-N-cyclopropylbenzamide hydrochloride 1170569-97-7 C₁₁H₁₅ClN₂O Cyclopropylamide, aminomethyl Unspecified pharmaceutical intermediate No reported m.p.; stable at 4°C

Research Findings and Trends

  • Similarity Analysis: Computational studies classify this compound as structurally analogous to benzenecarboximidamide hydrochloride hydrate (similarity score: 0.97) due to shared benzamide and charged ammonium groups .
  • Thermal Stability : Unlike N-cyclopropyl derivatives (e.g., CAS 1170569-97-7), the title compound’s hydrate form may exhibit lower thermal stability, requiring storage at controlled humidity .

Biological Activity

3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a benzamide structure with an aminomethyl group and two dimethyl groups attached to the nitrogen atom. Its molecular formula is C11H16ClN2O, and it is typically encountered in its hydrochloride salt form, which enhances its solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : The compound has been identified as a potential modulator of neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. It may act as an antagonist or partial agonist at certain receptor sites, influencing pathways that regulate mood and cognition.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cancer cell proliferation and inflammation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and specific bacterial target.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
  • Antitumor Potential : Some studies have explored its role in inhibiting tumor cell growth, particularly in models of breast and colon cancer. This activity is likely linked to its ability to interfere with cell signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
  • Anti-inflammatory Mechanism :
    • In a model of lipopolysaccharide-induced inflammation, treatment with the compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) by approximately 40%, indicating its potential utility in managing inflammatory conditions.
  • Antitumor Activity :
    • In vitro assays demonstrated that the compound inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 25 µM. Further mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to other benzamide derivatives:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAntitumor Activity
This compoundModerateSignificantModerate
N,N-DimethylbenzamideLowModerateLow
Benzamide derivatives (general)VariesVariesVaries

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Aminomethyl)-N,N-dimethylbenzamide hydrochloride hydrate, and how can purity be optimized?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents (e.g., EDC) to activate carboxylic acid intermediates, followed by aminomethylation. Purification typically employs recrystallization or column chromatography, with monitoring via HPLC or TLC. Hydrate formation is controlled by adjusting solvent polarity (e.g., aqueous ethanol) during crystallization .
  • Key Considerations : Ensure anhydrous conditions during coupling to minimize side reactions. Use TCEP or DTT to stabilize reactive intermediates prone to oxidation .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, desiccated containers to prevent deliquescence and hydrate-water exchange. Avoid exposure to light, as aromatic amines may degrade under UV/visible radiation. For long-term stability, lyophilize the compound and store under inert gas .
  • Key Considerations : Aqueous solutions are unstable at room temperature; refrigerate immediately post-preparation and use within 24 hours .

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d6 or D2O to resolve amine and hydrate protons. Compare experimental shifts with DFT-calculated spectra for validation .
  • FT-IR : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and ammonium (N-H bend ~1600 cm⁻¹) groups .
  • Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H]⁺ ion, while HRMS validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound across solvent systems?

  • Methodological Answer : Solvent-induced shifts arise from hydrogen bonding between the hydrate and polar aprotic solvents (e.g., DMSO). To mitigate:

  • Perform variable-temperature NMR to assess dynamic exchange processes.
  • Use deuterated water to simplify splitting patterns from labile protons.
  • Cross-validate with X-ray crystallography (if crystalline) to confirm bond lengths and angles .
    • Case Study : A study on 4-(Dimethylamino)benzohydrazide demonstrated that lattice energy calculations (DFT) align with experimental crystallographic data, resolving ambiguities in proton assignments .

Q. What strategies are effective for analyzing trace impurities in this compound?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile/water gradients. Monitor for common byproducts like dealkylated amines or hydrolyzed amides.
  • ICP-MS : Detect heavy metal residues (e.g., Pd, Cu) from coupling catalysts .
  • TGA-DSC : Identify hydrate-to-anhydrate phase transitions and quantify bound water content .

Q. How can computational modeling aid in predicting the reactivity of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., proteases or kinases). Validate with in vitro assays.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and metabolic stability based on logP and topological polar surface area (TPSA). For example, a TPSA >90 Ų suggests low membrane permeability .
    • Case Study : ZK824859 hydrochloride, a structural analog, showed high correlation between predicted and experimental IC50 values against urokinase, highlighting the utility of in silico screening .

Q. What experimental designs are recommended for studying the hydrate-anhydrate polymorphism of this compound?

  • Methodological Answer :

  • Variable Humidity XRD : Expose crystals to controlled humidity (0–95% RH) to track lattice changes.
  • Dynamic Vapor Sorption (DVS) : Quantify water uptake/release isotherms to identify critical RH thresholds for phase transitions.
  • Solid-State NMR : Use ¹³C CP/MAS to distinguish between amorphous and crystalline hydrate forms .

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